(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide
Overview
Description
(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide is a useful research compound. Its molecular formula is C27H22BrO3P and its molecular weight is 505.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
- Antitumor Compounds Synthesis: This compound is involved in the synthesis of a new class of antitumor compounds, including derivatives of vinblastine-type alkaloids (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).
- Antitumor Evaluation: It has been used in the synthesis of phosphonium salts with significant activity against P-388 lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).
Chemical Synthesis
- Heteroarylmethylphosphonates Synthesis: It is used in reactions with diethyl phosphiteanion or carbanions to produce heteroarylmethyl- or heteroarylphosphonates (Zbiral & Drescher, 1988).
- Synthesis of Carcinogenic Compounds: It plays a role in the synthesis of highly carcinogenic fjord-region diol epoxide metabolites of benzo[c]phenanthrene and benzo[g]chrysene (Kumar, 1997).
Cancer Research
- Cytotoxic Effects on Cancer Cells: Phosphonium salts, including a related compound, show selective cytotoxic effects on cancer cells like breast cancer (MCF-7) and human uterine cervix adenocarcinoma cells (HeLa) (Dhanya et al., 2017).
Chemical Reactions
- Formation of Hydrazones: It reacts with arylhydrazines in acidic media to form hydrazones, leading to the formation of various phosphonium bromides (Khachikyan, Ovakimyan, Karamyan, & Panosyan, 2019).
Properties
IUPAC Name |
(7-methoxy-3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O3P.BrH/c1-29-24-19-11-18-23-25(24)27(30-26(23)28)31(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-19,27H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUSSCIAHXNCTA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(OC2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471125 | |
Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887644-98-6 | |
Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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